Lipophilicity Modulation: LogP Reduction vs. Unsubstituted 2-(Trifluoromethyl)aniline
The introduction of the 5-methoxy group in 5-Methoxy-2-(trifluoromethyl)aniline reduces the calculated LogP by approximately 0.16-0.55 log units relative to 2-(trifluoromethyl)aniline, depending on the comparator's reported LogP value. This quantitative reduction is meaningful for optimizing pharmacokinetic properties in lead optimization programs [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.86 (calculated) |
| Comparator Or Baseline | 2-(Trifluoromethyl)aniline: LogP = 2.02 (calculated) to 2.41 (measured) |
| Quantified Difference | ΔLogP = -0.16 to -0.55 |
| Conditions | Calculated LogP values (in silico prediction methods); measured LogP from Sielc Inc. (HPLC determination) |
Why This Matters
Lower LogP improves aqueous solubility and can reduce non-specific protein binding, influencing compound selection for in vivo studies and formulation development.
- [1] ChemBase.cn. 2-(Trifluoromethyl)aniline Calculated Properties. LogP 2.0221684; Sielc Inc. 2-(Trifluoromethyl)aniline Product Page. LogP 2.41 (measured). View Source
